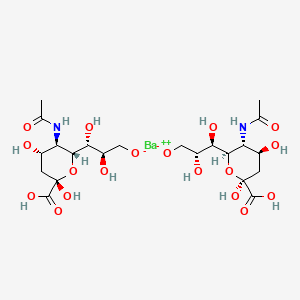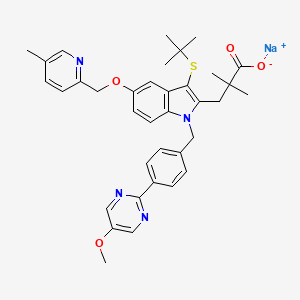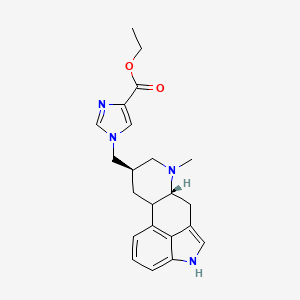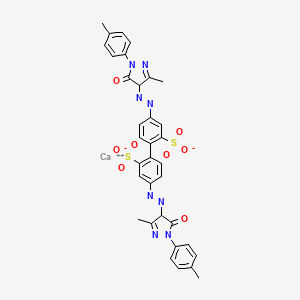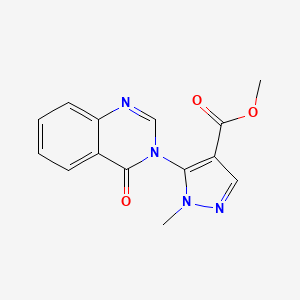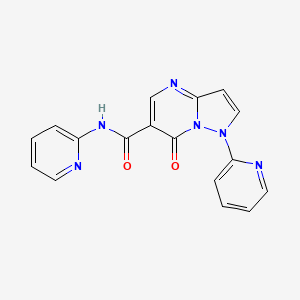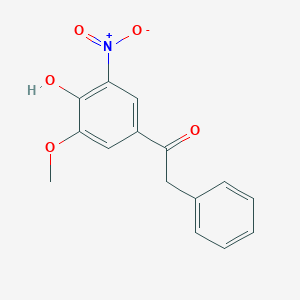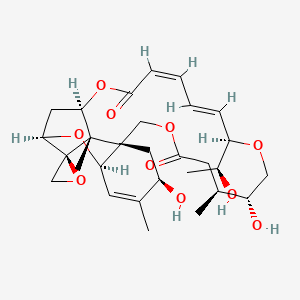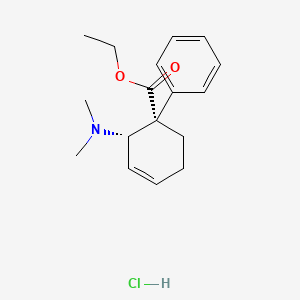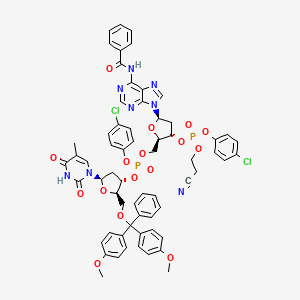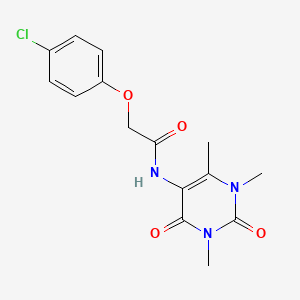
1,1'-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) is a complex organic compound that features a phthalazine core linked to azetidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) typically involves multi-step organic reactions. The process may start with the preparation of the phthalazine core, followed by the introduction of the azetidinone groups through nucleophilic substitution or other suitable reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory agents.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) include other phthalazine derivatives and azetidinone-containing molecules. Examples include:
- 1,4-Phthalazinediylbis(4-phenyl-3-chloro-2-azetidinone)
- 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-methylphenyl)-3-chloro-2-azetidinone)
Uniqueness
The uniqueness of 1,1’-(1,4-Phthalazinediyldiimino)bis(4-(4-bromophenyl)-3-chloro-2-azetidinone) lies in its specific substitution pattern and the presence of both bromine and chlorine atoms. These features may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
139108-71-7 |
|---|---|
Molecular Formula |
C26H18Br2Cl2N6O2 |
Molecular Weight |
677.2 g/mol |
IUPAC Name |
4-(4-bromophenyl)-1-[[4-[[2-(4-bromophenyl)-3-chloro-4-oxoazetidin-1-yl]amino]phthalazin-1-yl]amino]-3-chloroazetidin-2-one |
InChI |
InChI=1S/C26H18Br2Cl2N6O2/c27-15-9-5-13(6-10-15)21-19(29)25(37)35(21)33-23-17-3-1-2-4-18(17)24(32-31-23)34-36-22(20(30)26(36)38)14-7-11-16(28)12-8-14/h1-12,19-22H,(H,31,33)(H,32,34) |
InChI Key |
OJHUJFWMZUNRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN3C(C(C3=O)Cl)C4=CC=C(C=C4)Br)NN5C(C(C5=O)Cl)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


